molecular formula C23H26N2O3S2 B2470840 2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797637-76-3

2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2470840
CAS No.: 1797637-76-3
M. Wt: 442.59
InChI Key: MULPRISFBSEVIW-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a benzyl acetamide moiety

Mechanism of Action

Target of Action

The primary target of this compound is the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its targets, the cannabinoid receptors, by binding to them. This binding event triggers a series of biochemical reactions that lead to the observed pharmacological effects .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes regulated by the cannabinoid receptors. The compound may have potential therapeutic effects in conditions such as pain, inflammation, and neurological disorders, given the role of cannabinoid receptors in these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonation of 4-tert-butylphenylamine to form 4-(tert-butyl)phenylsulfonamide. This intermediate is then reacted with 2-(thiophen-3-yl)benzylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide: A compound with a similar thiophene structure.

    (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone: Another thiophene derivative with different substituents.

Uniqueness

2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the presence of both sulfonamide and thiophene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-23(2,3)19-8-10-20(11-9-19)30(27,28)25-15-22(26)24-14-17-6-4-5-7-21(17)18-12-13-29-16-18/h4-13,16,25H,14-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULPRISFBSEVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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